molecular formula C7H17N3O B8546302 1-(n-Butyl)-3-(2-aminoethyl)urea

1-(n-Butyl)-3-(2-aminoethyl)urea

Cat. No.: B8546302
M. Wt: 159.23 g/mol
InChI Key: ANUJQJMLYDGZKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(n-Butyl)-3-(2-aminoethyl)urea is a useful research compound. Its molecular formula is C7H17N3O and its molecular weight is 159.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H17N3O

Molecular Weight

159.23 g/mol

IUPAC Name

1-(2-aminoethyl)-3-butylurea

InChI

InChI=1S/C7H17N3O/c1-2-3-5-9-7(11)10-6-4-8/h2-6,8H2,1H3,(H2,9,10,11)

InChI Key

ANUJQJMLYDGZKM-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)NCCN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of n-butylisocyanate (19.83 g, 0.2 m) in Et2O (50 ml) was added over 40 minutes to a vigorously stirred solution of ethylenediamine (48.08 g, 0.8 m) in isopropanol (1000 ml). After stirring at 25° C. for 3 hours, and standing for about 16 hours, the mixture was filtered and the filtrate evaporated to dryness under reduced pressure initially using water aspiration and finally high vacuum at 70° C. The residue was stirred for 1 hour in 12N HCl (20 ml) and H2O (200 ml), filtered and the filtrate rendered alkaline with 40% NaOH and evaporated to dryness under reduced pressure. The residue was chromatographed on silica gel and eluted with 20% MeOH--CHCl3 saturated with NH3 to give 83 (19.7 g, 59%).
Quantity
19.83 g
Type
reactant
Reaction Step One
Quantity
48.08 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Name
Yield
59%

Synthesis routes and methods II

Procedure details

A solution of n-butylisocyanate (19.83 g, 0.2 m) in Et2O (50 ml) was added over 40 minutes to a vigorously stirred solution of ethylenediamine (48.08 g, 0.8 m) in isopropanol (1000 ml). After stirring at 25° C. for 3 hours, and standing for about 16 hours, the mixture was filtered and the filtrate evaporated to dryness under reduced pressure initially using water aspiration and finally high vacuum at 70° C. The residue was stirred for 1 hour in 12N HCl (20 ml) and H2O (200 ml), filtered and the filtrate rendered alkaline with 40% NaOH and evaporated to dryness under reduced pressure. The residue was chromatographed on silica gel and eluted with 20% MeOH-CHCl3 saturated with NH3 to give 83 (19.7 g, 59%).
Quantity
19.83 g
Type
reactant
Reaction Step One
Quantity
48.08 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Yield
59%

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